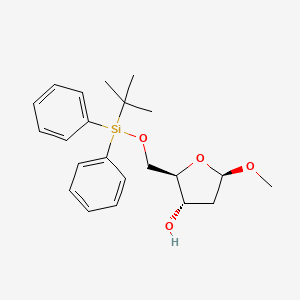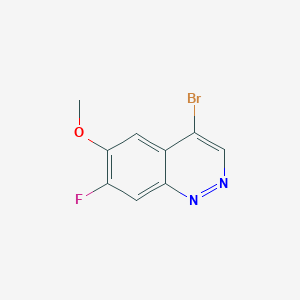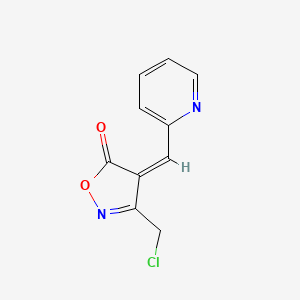![molecular formula C36H62O8 B12342009 (2S,3R,4S,5S,6R)-2-[[(3S,5R,8R,9R,10R,12R,13R,14S,17S)-12-hydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12342009.png)
(2S,3R,4S,5S,6R)-2-[[(3S,5R,8R,9R,10R,12R,13R,14S,17S)-12-hydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
20(S)-Ginsenoside Rh2 is a naturally occurring compound found in ginseng, a plant widely used in traditional medicine. This compound belongs to the class of ginsenosides, which are saponins known for their diverse pharmacological properties. 20(S)-Ginsenoside Rh2 has garnered significant attention due to its potential therapeutic effects, including anti-cancer, anti-inflammatory, and immune-modulatory activities.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of 20(S)-Ginsenoside Rh2 typically involves the extraction and purification from ginseng roots or leaves. One common method includes the hydrolysis of protopanaxadiol-type ginsenosides using acidic or enzymatic conditions. The process involves:
Extraction: Ginseng roots or leaves are extracted using solvents like ethanol or methanol.
Hydrolysis: The extract is subjected to acidic hydrolysis (e.g., hydrochloric acid) or enzymatic hydrolysis (e.g., using β-glucosidase) to convert ginsenosides to 20(S)-Ginsenoside Rh2.
Purification: The hydrolyzed product is purified using chromatographic techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods: Industrial production of 20(S)-Ginsenoside Rh2 follows similar principles but on a larger scale. The process involves:
Large-scale extraction: Using industrial-grade solvents and equipment.
Hydrolysis: Employing optimized conditions for maximum yield.
Purification: Utilizing advanced chromatographic systems for efficient separation and purification.
化学反応の分析
Types of Reactions: 20(S)-Ginsenoside Rh2 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce new functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various organic reagents depending on the desired substitution.
Major Products:
Oxidation products: Different oxidized derivatives with potential biological activities.
Reduction products: Reduced forms with modified pharmacological properties.
Substitution products: Compounds with new functional groups enhancing their bioactivity.
科学的研究の応用
20(S)-Ginsenoside Rh2 has a wide range of scientific research applications:
Chemistry: Used as a reference compound in analytical studies and for the synthesis of new derivatives.
Biology: Studied for its effects on cellular processes, including apoptosis and cell cycle regulation.
Medicine: Investigated for its potential in cancer therapy, anti-inflammatory treatments, and immune modulation.
Industry: Utilized in the development of health supplements and functional foods.
作用機序
20(S)-Ginsenoside Rh2 exerts its effects through various molecular targets and pathways:
Apoptosis induction: It activates caspases and promotes the release of cytochrome c, leading to programmed cell death.
Anti-inflammatory action: It inhibits the production of pro-inflammatory cytokines and modulates signaling pathways like NF-κB.
Immune modulation: It enhances the activity of immune cells such as natural killer cells and macrophages.
類似化合物との比較
20(S)-Ginsenoside Rg3: Another ginsenoside with similar anti-cancer properties.
20(S)-Ginsenoside Rh1: Known for its anti-inflammatory and neuroprotective effects.
20(S)-Ginsenoside Rb1: Exhibits cardioprotective and anti-diabetic activities.
Uniqueness of 20(S)-Ginsenoside Rh2:
Potent anti-cancer activity: More effective in inducing apoptosis in cancer cells compared to other ginsenosides.
Specific immune modulation: Unique ability to enhance specific immune responses.
Distinct molecular targets: Targets different signaling pathways, making it a versatile therapeutic agent.
特性
分子式 |
C36H62O8 |
|---|---|
分子量 |
622.9 g/mol |
IUPAC名 |
(2S,3R,4S,5S,6R)-2-[[(3S,5R,8R,9R,10R,12R,13R,14S,17S)-12-hydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C36H62O8/c1-20(2)10-9-14-36(8,42)21-11-16-35(7)27(21)22(38)18-25-33(5)15-13-26(32(3,4)24(33)12-17-34(25,35)6)44-31-30(41)29(40)28(39)23(19-37)43-31/h10,21-31,37-42H,9,11-19H2,1-8H3/t21-,22+,23+,24-,25+,26-,27-,28+,29-,30+,31+,33-,34+,35-,36-/m0/s1 |
InChIキー |
CKUVNOCSBYYHIS-CMDPPYCXSA-N |
異性体SMILES |
CC(=CCC[C@@](C)([C@H]1CC[C@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)O)C)O)C |
正規SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)O)C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![methyl 4-[3-[(1E,3E,5E)-trideca-1,3,5-trienyl]oxiran-2-yl]butanoate](/img/structure/B12341930.png)
![N-[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]pyrazine-2-carboxamide](/img/structure/B12341931.png)
![(2E)-2-[(5E)-5-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-4-methoxypyrrol-2-ylidene]indole;hydrochloride](/img/structure/B12341941.png)
![2-[2-(4-methylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B12341949.png)


![6-[(E)-2-(4-hydroxyphenyl)ethenyl]-2,4-diphenyl-2H-pyran-2-ylium; tetrafluoroboranuide](/img/structure/B12341956.png)


![N-(5-fluoro-2-methylphenyl)-2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-4,7-dien-5-yl]sulfanyl]acetamide](/img/structure/B12341981.png)
![2-(Bromomethyl)-7-phenylbenzo[d]thiazole](/img/structure/B12341988.png)

